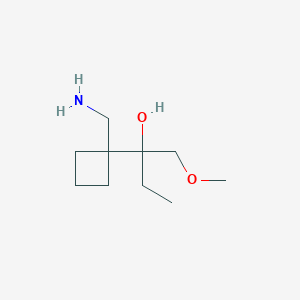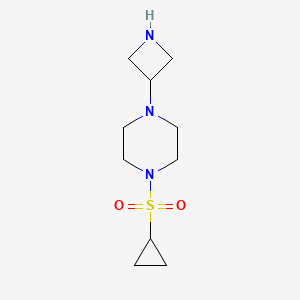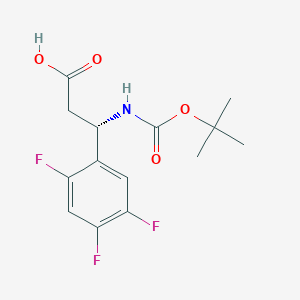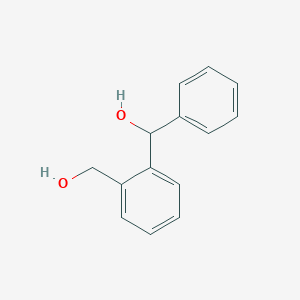![molecular formula C22H25NO4 B13640743 (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is a synthetic organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . This compound is often used in peptide synthesis due to its protective group properties, specifically the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect amino acids during peptide chain assembly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-3-ethyl-pentanoic acid is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: DCC or DIC in dichloromethane or dimethylformamide at room temperature.
Major Products Formed
Deprotection: 2-amino-3-ethyl-pentanoic acid.
Coupling: Peptides or peptide fragments containing the 2-amino-3-ethyl-pentanoic acid residue.
Aplicaciones Científicas De Investigación
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Mecanismo De Acción
The primary mechanism of action of (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-methyl-pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-isopropyl-pentanoic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is unique due to its specific ethyl substitution, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool in peptide synthesis and research.
Propiedades
Fórmula molecular |
C22H25NO4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)22(23,20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,3-4,13,23H2,1-2H3,(H,24,25)/t22-/m0/s1 |
Clave InChI |
ZYKYDHZOLXXYEC-QFIPXVFZSA-N |
SMILES isomérico |
CCC(CC)[C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
SMILES canónico |
CCC(CC)C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



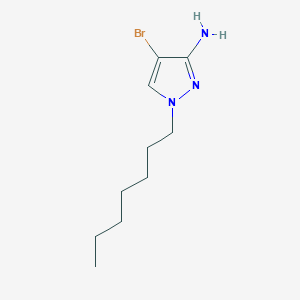
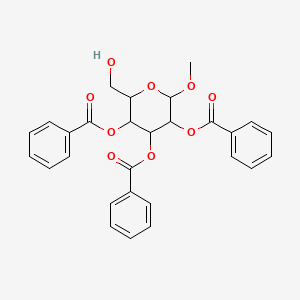
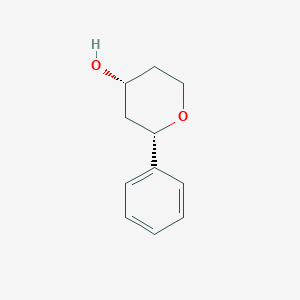
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)

![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)

